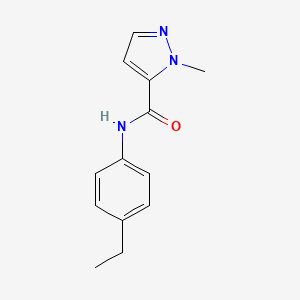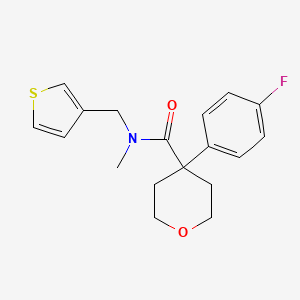
N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as "EMPC" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPC is a pyrazole derivative that has a unique chemical structure, which makes it a promising candidate for drug development, particularly in the treatment of cancer.
作用机制
The mechanism of action of EMPC involves the inhibition of AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and its activity is increased in many types of cancer. EMPC inhibits AKT by binding to its active site and preventing its phosphorylation, which is necessary for its activation.
Biochemical and Physiological Effects
EMPC has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction in the levels of pro-inflammatory cytokines. EMPC has also been shown to enhance the activity of the immune system by increasing the production of cytokines such as IFN-γ and IL-2.
实验室实验的优点和局限性
One of the main advantages of EMPC is its specificity towards cancer cells, which makes it a potential candidate for targeted therapy. EMPC has also been found to have low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, the limitations of EMPC include its low solubility and stability, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on EMPC, including:
1. Development of novel derivatives of EMPC with improved solubility and stability.
2. Investigation of the synergistic effects of EMPC with other anti-cancer agents.
3. Evaluation of the efficacy of EMPC in animal models of cancer.
4. Identification of the molecular targets of EMPC and its downstream signaling pathways.
5. Exploration of the potential applications of EMPC in other diseases such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (EMPC) is a promising chemical compound that has potential applications in cancer therapy. EMPC has been found to have anti-tumor activity by inhibiting the activity of the enzyme AKT, which is involved in cell survival and proliferation. EMPC has several advantages such as its specificity towards cancer cells, low toxicity, and good pharmacokinetic properties. However, its limitations include low solubility and stability. Future research on EMPC should focus on the development of novel derivatives with improved properties and the evaluation of its efficacy in animal models of cancer.
合成方法
The synthesis of EMPC involves the reaction of 4-ethylphenylhydrazine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the product is obtained after purification by column chromatography or recrystallization.
科学研究应用
EMPC has been extensively studied for its potential applications in cancer therapy. Several studies have shown that EMPC has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EMPC has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme AKT, which is involved in cell survival and proliferation.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-10-4-6-11(7-5-10)15-13(17)12-8-9-14-16(12)2/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLOFCSIYOCKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5366135.png)
![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-2-(4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5366149.png)

![3-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5366177.png)
![3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5366187.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5366199.png)

![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)
![[3-isobutyl-1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5366209.png)
![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366232.png)
